molecular formula C14H18N2O6 B13939827 Boc-(R)-3-Amino-3-(2-nitrophenyl)-propionic acid

Boc-(R)-3-Amino-3-(2-nitrophenyl)-propionic acid

Cat. No.: B13939827
M. Wt: 310.30 g/mol
InChI Key: XCLBBFKNSIJFFR-NFJWQWPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the nitrophenyl moiety. One common method involves the reaction of ®-3-Amino-3-(2-nitrophenyl)-propionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid involves its ability to undergo deprotection and subsequent reactions to form active intermediates. The Boc group serves as a protecting group, which can be selectively removed under specific conditions to reveal the free amino group. This allows for further functionalization and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid is unique due to the presence of the nitro group in the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited in the design of novel compounds with specific properties .

Properties

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

(2R)-2-[amino-(2-nitrophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)10(12(17)18)11(15)8-6-4-5-7-9(8)16(20)21/h4-7,10-11H,15H2,1-3H3,(H,17,18)/t10-,11?/m1/s1

InChI Key

XCLBBFKNSIJFFR-NFJWQWPMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(C1=CC=CC=C1[N+](=O)[O-])N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC=CC=C1[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.